![molecular formula C17H13N3O3S2 B2367717 Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681159-00-2](/img/structure/B2367717.png)
Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyanobenzamido group, a thiocyanato group, and a carboxylate group. These groups suggest that the compound could participate in a variety of chemical reactions and could have interesting physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the cyanobenzamido and thiocyanato groups. The final step would likely be the esterification to introduce the ethyl carboxylate group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene ring. The presence of both electron-donating (methyl, ethyl) and electron-withdrawing (cyano, amido, carboxylate) groups could lead to interesting electronic properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the cyanobenzamido group could undergo nucleophilic addition reactions, while the thiocyanato group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and amido groups could make the compound soluble in polar solvents .Scientific Research Applications
Fluorescence Property Studies
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, has been synthesized and its novel fluorescence property investigated. This research provides insights into the fluorescence characteristics of similar compounds, potentially including Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (Guo Pusheng, 2009).
Anticancer Agent Synthesis
A series of thiophene and benzothiophene derivatives, closely related to the specified compound, have been synthesized and evaluated as anti-cancer agents. This indicates the potential for similar compounds, like Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate, in cancer treatment research (R. Mohareb et al., 2016).
Antimicrobial Applications
Compounds like Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate have been synthesized and evaluated for their antimicrobial activities. This suggests potential applications for Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate in the field of antimicrobial research (N. Chapman et al., 1971).
Bioactive Compound Synthesis
Ethyl 2-amino-5-ethylthiophene-3-carboxylate, structurally similar to the specified compound, has been used to synthesize bioactive thieno[2,3-d]pyrimidines, indicating the potential of Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate in synthesizing novel bioactive compounds (Tao Wang et al., 2010).
Dye Synthesis and Textile Applications
Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a related compound, has been synthesized for use in dyes, suggesting potential applications of Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate in textile and dye industries (Isaac Oluwatobi Abolude et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[(4-cyanobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-10(2)13(24-9-19)16(25-14)20-15(21)12-6-4-11(8-18)5-7-12/h4-7H,3H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBNJNEQWLVBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C#N)SC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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